6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine
Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family This compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 8th position on the imidazo[1,2-a]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions. The reaction mixture is then subjected to further purification steps to isolate the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine serves as a versatile intermediate for the synthesis of more complex organic molecules. Its bromine atom makes it a suitable candidate for further functionalization through nucleophilic substitution reactions.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features allow for modifications that can enhance its pharmacological properties, making it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable building block in various chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
Comparison with Similar Compounds
6-Bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
2-{6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride
7-Methylimidazo[1,2-a]pyridine
Uniqueness: 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its unique structural features make it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOVSVVWLOMLPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733103 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910777-49-0 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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